molecular formula C16H14N4O2S3 B2387358 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 477212-14-9

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2387358
CAS No.: 477212-14-9
M. Wt: 390.49
InChI Key: LEHYBXXVYRDTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S3 and its molecular weight is 390.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, have been investigated for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential therapeutic applications in cancer treatment (Shukla et al., 2012).

Anti-inflammatory Activity

Compounds with a structure similar to the chemical of interest have been synthesized and demonstrated anti-inflammatory activity. For instance, derivatives synthesized from N1-[[(acetamidophen-4-yl)oxy]acetyl]-N4-(p-substituted phenylamino)-3-thiosemicarbazides showed significant anti-inflammatory effects in the Carrageenan-induced edema test in rat paw, indicating their potential as anti-inflammatory agents (Nargund et al., 1994).

Anticancer Activities

The synthesis and evaluation of derivatives, such as 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, have shown promising anticancer activities against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. These compounds exhibit high activity against melanoma-type cell lines, suggesting their potential as anticancer agents (Duran & Demirayak, 2012).

Antimicrobial and Antifungal Activities

New approaches in the synthesis of thiazoles, thiadiazole, and their fused derivatives have been explored, showing antimicrobial activities against various bacterial and fungal species. This suggests the potential application of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis and Evaluation of Novel Derivatives

Research has also focused on synthesizing and evaluating novel derivatives for their potential as pharmacological agents. For example, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation has been documented, showcasing a method for creating compounds with potential biological activities (Yu et al., 2014).

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S3/c21-13(9-12-7-4-8-23-12)18-15-19-20-16(25-15)24-10-14(22)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHYBXXVYRDTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.